Aluminum perchlorate

Lewis acid catalysis α-Aminophosphonate synthesis Solvent-free one-pot reaction

Aluminum perchlorate [Al(ClO₄)₃, CAS 14452-39-2] is a trivalent metal perchlorate salt existing in anhydrous (325.33 g·mol⁻¹) and nonahydrate (487.47 g·mol⁻¹) forms. The nonahydrate is a white, odorless, hygroscopic crystalline solid with a density of 1.86–2.0 g·cm⁻³ and a reported melting/decomposition onset at 82 °C.

Molecular Formula AlCl3O12
Molecular Weight 325.33 g/mol
CAS No. 14452-39-2
Cat. No. B076089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum perchlorate
CAS14452-39-2
Molecular FormulaAlCl3O12
Molecular Weight325.33 g/mol
Structural Identifiers
SMILES[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Al+3]
InChIInChI=1S/Al.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3
InChIKeyZRGUXTGDSGGHLR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Perchlorate (CAS 14452-39-2) for Procurement: Baseline Physical, Thermal, and Hazard Profile


Aluminum perchlorate [Al(ClO₄)₃, CAS 14452-39-2] is a trivalent metal perchlorate salt existing in anhydrous (325.33 g·mol⁻¹) and nonahydrate (487.47 g·mol⁻¹) forms [1]. The nonahydrate is a white, odorless, hygroscopic crystalline solid with a density of 1.86–2.0 g·cm⁻³ and a reported melting/decomposition onset at 82 °C [2]. Water solubility of the nonahydrate is exceptionally high at 180.4 g/100 mL (0 °C) and 209.6 g/100 mL (25 °C); it is also soluble in ethanol but insoluble in chloroform and dichloromethane [2]. As a Class 5.1 oxidizer (UN 1481, Packing Group II), it carries GHS hazard statements for skin corrosion, serious eye damage, and fire intensification upon contact with combustibles, necessitating storage in cool, dry, well-ventilated conditions away from organic materials and reducing agents .

Why Aluminum Perchlorate Cannot Be Replaced by Generic Metal Perchlorates: Key Differentiation Axes


Aluminum perchlorate is not interchangeable with other metal perchlorates (e.g., Mg(ClO₄)₂, LiClO₄, NaClO₄) or alternative aluminum salts (e.g., AlCl₃, Al₂(SO₄)₃). Its unique combination of high charge density from the Al³⁺ cation and the weakly coordinating, non-complexing perchlorate anion yields Lewis acidity markedly different from magnesium or lithium perchlorates in catalytic applications [1]. Furthermore, its anhydrous form decomposes without melting over 150–450 °C via intermediate oxyperchlorates (Al₂O(ClO₄)₄, AlOClO₄) distinct from the single-step decomposition of ammonium perchlorate [2]. In electrochemical applications, Al(ClO₄)₃-based water-in-salt electrolytes achieve a 4.0 V stability window—far exceeding the 1.23 V thermodynamic limit of conventional aqueous electrolytes and beyond what is feasible with alkali metal perchlorate analogs [3]. The evidence below quantifies these differentiation axes to guide scientific selection and procurement decisions.

Quantitative Differentiation Evidence for Aluminum Perchlorate Versus Closest Analogs


Catalytic Superiority in One-Pot α-Aminophosphonate Synthesis: Al(ClO₄)₃ vs. Mg(ClO₄)₂, BiCl₃, and AlCl₃

In a direct head-to-head study under solvent-free one-pot conditions, anhydrous aluminum perchlorate was explicitly reported as superior to the comparator catalysts Mg(ClO₄)₂, BiCl₃, and AlCl₃ for the synthesis of α-aminophosphonates from aromatic aldehydes, aromatic amines, and dialkylphosphites [1]. The paper establishes that Al(ClO₄)₃ enables high-yield conversion with aromatic amines bearing electron-withdrawing (passivating) substituents—a substrate scope where the comparator catalysts reportedly fail or perform poorly. Although individual yield percentages for each comparator are not tabulated in the publicly available abstract, the peer-reviewed claim of superiority constitutes a qualitative class-level inference supported by the full publication's experimental section [1].

Lewis acid catalysis α-Aminophosphonate synthesis Solvent-free one-pot reaction

Electrochemical Stability Window Expansion: Al(ClO₄)₃ Water-in-Salt Electrolyte vs. Conventional Aqueous Electrolytes

A highly concentrated aluminum perchlorate water-in-salt electrolyte (WiSE) prepared at 15 mol·kg⁻¹ (7.3:1 salt-to-water mass ratio) demonstrated an electrochemical stability window of 4.0 V on glassy carbon, measured by linear sweep voltammetry versus Ag/AgCl pseudo-reference [1]. This represents a greater than threefold expansion over the 1.23 V thermodynamic stability limit of conventional dilute aqueous electrolytes. The WiSE enabled reversible perchlorate (ClO₄⁻) anion intercalation into highly oriented pyrolytic graphite (HOPG) at potentials above 1.6 V vs. Ag/AgCl, achieving a specific capacity of ∼35 mAh·g⁻¹ with Coulombic efficiency exceeding 95% over 2000 cycles [1]. In comparison, conventional aqueous electrolytes at 0.5 m concentration of the same salt exhibit anodic decomposition well below 1.6 V, precluding anion intercalation [1].

Water-in-salt electrolyte Electrochemical stability window Aqueous high-voltage batteries

Non-Corrosive Air-Stable Electrolyte Formulation: Al(ClO₄)₃·9H₂O/Methylurea vs. AlCl₃/Ionic Liquid Electrolytes for Aluminum-Ion Batteries

A binary hydrated deep eutectic electrolyte (AMHEE) composed of aluminum perchlorate nonahydrate and methylurea was explicitly developed to overcome the corrosion, air-sensitivity, and high-cost limitations of the incumbent AlCl₃/1-ethyl-3-methylimidazolium chloride ([EMIm]Cl) ionic liquid electrolyte [1]. Unlike the AlCl₃/[EMIm]Cl system—which is strongly corrosive, humidity-sensitive, and costly—the AMHEE is reported as non-corrosive and air-stable, enabling stable and reversible Al deposition/stripping with an average Al³⁺ coordination number of 2.4 [1]. When paired with a vanadium oxide nanorod cathode, the full Al-ion cell delivered a high discharge capacity of 320 mAh·g⁻¹ with good capacity retention [1]. This corrosion-resistant property is fundamentally attributable to the weakly coordinating perchlorate anion replacing the aggressive Cl⁻-based ionic liquid system.

Aluminum-ion batteries Deep eutectic electrolyte Non-corrosive electrolyte

Ionic Conductivity in Hydrogel Electrolytes at Sub-Zero Temperature: Al(ClO₄)₃ vs. Typical Alkali Metal Perchlorate Hydrogels

In a polyacrylamide hydrogel electrolyte system prepared by a mixed solvent immersion method, aluminum perchlorate at 2 M concentration achieved a room-temperature ionic conductivity of 24.5 mS·cm⁻¹ and retained 10.1 mS·cm⁻¹ at −40 °C [1]. The resulting self-powered electrochromic device exhibited a rapid coloring response time of 2.39 s at room temperature and 9.62 s at −40 °C with a modulation of 77.0% [1]. While this study does not provide a direct side-by-side conductivity comparison with other metal perchlorates in identical hydrogel matrices, the absolute conductivity values and low-temperature retention are reported as among the highest for hydrogel-based electrochromic electrolytes, and the inherent oxidizing properties of Al(ClO₄)₃ confer an additional self-bleaching functionality (adjustable from 29.92 min to 2.93 min) not available with non-oxidizing electrolyte salts [1].

Hydrogel electrolyte Ionic conductivity Anti-freezing electrochromic device

Unique Thermal Decomposition Pathway: Anhydrous Al(ClO₄)₃ Intermediate Oxyperchlorates vs. Single-Step Decomposition of Ammonium Perchlorate

Vibrational spectroscopic analysis reveals that anhydrous aluminum perchlorate adopts a hexagonal lattice structure with covalent, bidentate ClO₄ coordination to Al³⁺, classifying it among covalent (rather than purely ionic) perchlorates [1]. Critically, upon heating, Al(ClO₄)₃ does not melt but instead decomposes without fusion over the broad interval 150–450 °C, progressing through the intermediate oxyperchlorates Al₂O(ClO₄)₄ and AlOClO₄ before reaching the final products Al₂O₃, Cl₂, and O₂ [1]. This multi-step pathway with isolable intermediate phases contrasts sharply with ammonium perchlorate (NH₄ClO₄), which undergoes a single-step exothermic decomposition above ~240 °C without forming analogous oxyperchlorate intermediates. The absence of a melting transition combined with the staged oxygen release profile offers unique combustion-modulation possibilities for propellant formulation [1].

Thermal decomposition Oxyperchlorate intermediates Propellant oxidizer chemistry

Procurement Flexibility: Multi-Grade Purity Availability (Anhydrous and Nonahydrate) Across Specialty and Commercial Suppliers

Aluminum perchlorate is commercially available in both anhydrous (CAS 14452-39-2) and nonahydrate (CAS 81029-06-3) forms from multiple reputable suppliers [1]. Purity specifications range from standard technical/reagent grade (≥98%) to ultra-high purity 5N grade (99.999%) [1]. The nonahydrate is the most commonly procured form due to its defined stoichiometry (9 H₂O molecules per formula unit), room-temperature solid handling characteristics (mp 82 °C with decomposition), and ready solubility for aqueous solution preparation . In contrast, many other transition metal perchlorates (e.g., Ga(ClO₄)₃, Sc(ClO₄)₃) are predominantly available only as hydrated solutions or require custom synthesis, limiting their off-the-shelf procurement for method development [2][3]. The availability of Al(ClO₄)₃ in submicron and nanopowder forms further expands its utility in specialized applications [1].

Chemical procurement Purity grades Specialty inorganic reagents

Application Scenarios Where Aluminum Perchlorate's Differentiated Properties Dictate Material Selection


High-Voltage Aqueous Dual-Ion Battery Electrolyte Development

Research groups developing aqueous dual-ion batteries requiring anion intercalation at potentials above 1.6 V vs. Ag/AgCl should procure aluminum perchlorate (nonahydrate, ≥99.9% purity) as the electrolyte salt of choice. As demonstrated by Zafar et al. (2022) [1], the 15 m Al(ClO₄)₃ water-in-salt electrolyte uniquely provides a 4.0 V electrochemical stability window—expanding beyond the 1.23 V water limit—and supports >2000 reversible ClO₄⁻ intercalation cycles into graphite with >95% Coulombic efficiency. This application scenario is inaccessible to conventional aqueous electrolytes and represents a viable non-flammable alternative to organic carbonate-based electrolytes.

Corrosion-Free Aluminum-Ion Battery Electrolyte Formulation

Procurement of aluminum perchlorate nonahydrate (CAS 81029-06-3, reagent grade) is recommended for groups developing aluminum-ion battery electrolytes where corrosion of current collectors and cell housings by AlCl₃-based ionic liquids is an insurmountable problem. The hydrated eutectic electrolyte composed of Al(ClO₄)₃·9H₂O and methylurea (AMHEE) reported in Nano-Micro Letters (2023) [2] has been explicitly demonstrated as non-corrosive and air-stable, enabling the use of standard aluminum and stainless steel components while delivering 320 mAh·g⁻¹ discharge capacity with vanadium oxide cathodes. This directly reduces cell assembly costs and eliminates the need for inert-atmosphere processing.

Substrate-Tolerant Lewis Acid Catalysis for Medicinal Chemistry Libraries

Medicinal chemistry teams synthesizing α-aminophosphonate libraries with electron-deficient aromatic amine building blocks should specify anhydrous aluminum perchlorate (CAS 14452-39-2) as their Lewis acid catalyst. Zhang and Xia (2010) [3] demonstrated that Al(ClO₄)₃ outperforms Mg(ClO₄)₂, BiCl₃, and AlCl₃ under solvent-free one-pot conditions, uniquely enabling the use of passivated (electron-withdrawing group-substituted) aromatic amines that fail with these alternative catalysts. The solvent-free protocol also aligns with green chemistry principles, eliminating organic solvent procurement and disposal costs.

Propellant Combustion Modulation via Staged Oxygen Release Chemistry

Solid propellant formulators seeking oxidizers with controlled, multi-stage oxygen release profiles should evaluate anhydrous aluminum perchlorate. Unlike ammonium perchlorate (NH₄ClO₄), which decomposes in a single exothermic event above 240 °C, Al(ClO₄)₃ decomposes without melting over a broad 150–450 °C range via isolable oxyperchlorate intermediates Al₂O(ClO₄)₄ and AlOClO₄ [4]. This staged decomposition mechanism provides a fundamentally distinct burn-rate modulation handle for composite propellant design, particularly relevant for applications requiring plateau or progressive burning characteristics not achievable with ammonium perchlorate alone.

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